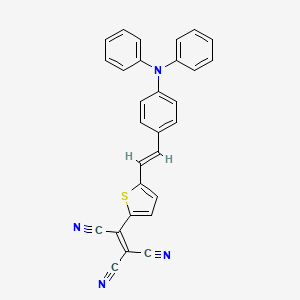

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile

Description

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound known for its unique electronic properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic solar cells and other optoelectronic devices .

Properties

Molecular Formula |

C29H18N4S |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

2-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C29H18N4S/c30-19-23(20-31)28(21-32)29-18-17-27(34-29)16-13-22-11-14-26(15-12-22)33(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H/b16-13+ |

InChI Key |

OWZNKJCKQYFHGR-DTQAZKPQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(S4)C(=C(C#N)C#N)C#N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C(=C(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties .

Scientific Research Applications

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects is primarily through its electronic properties. The compound has a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage in organic solar cells. This property is crucial for the efficient conversion of light into electrical energy. Additionally, the compound’s structure allows for efficient intramolecular charge transfer, which is essential for its use in optoelectronic devices .

Comparison with Similar Compounds

2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its combination of electron-donating diphenylamino and electron-withdrawing tricarbonitrile groups, which provide it with distinct electronic properties. Similar compounds include:

2-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has similar electronic properties but differs in its molecular structure.

2-(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile: Another compound with electron-donating and electron-withdrawing groups, used in similar applications.

These compounds share some properties with 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile but differ in their specific applications and efficiencies.

Biological Activity

The compound 2-(5-(4-(diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile, often referred to as DPTSTC, has garnered attention in recent years due to its potential biological activities and applications in organic electronics. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

DPTSTC is characterized by a complex molecular structure featuring a thiophene ring and a diphenylamino group, which contribute to its electronic properties. The presence of multiple cyano groups enhances its electron-accepting capabilities, making it suitable for various applications in organic electronics and photonics.

DPTSTC has been studied for its potential as an inhibitor of key biological pathways involved in cancer progression and inflammation. Research indicates that compounds with similar structures can target the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

- Inhibition of mPGES-1 : DPTSTC derivatives have shown promise as mPGES-1 inhibitors. mPGES-1 is an inducible enzyme linked to inflammation and cancer progression. Inhibiting this enzyme can reduce the production of pro-inflammatory prostaglandins, thereby mitigating tumor growth and inflammatory responses .

- Cell Cycle Arrest : Studies have demonstrated that DPTSTC can induce cell cycle arrest in cancer cells. For instance, compounds derived from similar scaffolds have been shown to cause G0/G1 phase arrest, leading to apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Antitumor Activity : DPTSTC has exhibited significant antitumor activity in vitro. In one study, related compounds demonstrated IC50 values in the low micromolar range against A549 and Hela cell lines, indicating potent anticancer properties .

Case Studies

Several studies have investigated the biological activity of DPTSTC and its analogs:

- Study 1 : A recent investigation focused on the synthesis and biological evaluation of 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Among these derivatives, one compound showed an IC50 value of 0.20 µM against A549 cells, highlighting the potential efficacy of thiophene-based compounds in cancer therapy .

- Study 2 : Another study explored the role of DPTSTC in modulating cellular responses to oxidative stress. The compound was shown to enhance antioxidant defenses in cells exposed to oxidative damage, suggesting a protective role against cellular stress .

Data Table

| Compound Name | Target Pathway | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|---|

| DPTSTC | mPGES-1 | 0.15 | A549 | Inhibition |

| DPTSTC Derivative | PI3Kα/mTOR | 0.20 | Hela | Antitumor activity |

| Related Compound | Antioxidant Defense | N/A | Various | Enhanced protection |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile?

- Methodological Answer : The compound can be synthesized via tricyanovinylation of hydrazones, a method validated for structurally related systems. For instance, 2-{4-[2-benzylidenehydrazino]phenyl}ethylene-1,1,2-tricarbonitrile derivatives were prepared by reacting hydrazones with tetracyanoethylene under reflux in ethanol . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may introduce the thiophene and styryl moieties, as demonstrated in the synthesis of thienothiophene-based derivatives .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- FTIR : Three key bands are diagnostic: (i) νNH near 3200–3260 cm⁻¹, (ii) sharp νC≡N at ~2210 cm⁻¹, and (iii) C=N stretching at ~1605 cm⁻¹ .

- NMR : ¹H-NMR should resolve aromatic protons (δ 6.90–7.52 ppm for diphenylamino and thiophene groups), while ¹³C-NMR confirms cyano carbons (δ ~110–120 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns .

Q. What solvent systems are optimal for studying its photophysical properties?

- Methodological Answer : Polar solvents (e.g., DMF, DMSO) induce bathochromic shifts in UV-Vis spectra due to enhanced charge-transfer transitions. For example, similar tricarbonitriles exhibit absorption maxima shifts of 20–30 nm when moving from toluene to DMF . Solvent polarity should be standardized to ensure reproducibility in fluorescence quantum yield measurements.

Advanced Research Questions

Q. How do computational methods predict the stability of its E/Z isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can determine relative energies of isomers. For analogous systems, E isomers are typically more stable by 2–5 kcal/mol due to reduced steric hindrance, except in systems with bulky substituents favoring Z configurations . Conformational energy profiles (e.g., torsional angles for N1-N2-C1-C2) further validate stability trends .

Q. What experimental approaches resolve contradictions in reported absorption maxima across studies?

- Methodological Answer : Contradictions often arise from solvent effects, aggregation, or impurities. To address this:

- Solvent standardization : Use HPLC-grade solvents with controlled water content.

- Aggregation testing : Compare diluted vs. concentrated solutions; aggregation typically red-shifts absorption.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to ≥97% purity .

Q. How does the compound perform as a charge-transfer sensitizer in photovoltaic applications?

- Methodological Answer : While direct data on this compound is limited, structurally related tricarbonitriles show promise in dye-sensitized solar cells (DSSCs). Key steps include:

- Adsorption on TiO₂ : Immerse nanocrystalline TiO₂ films (8–12 μm thickness) in a 0.3 mM dye solution (ethanol) for 24 hours.

- Electrochemical analysis : Cyclic voltammetry (vs. Ag/AgCl) determines HOMO/LUMO alignment with TiO₂ bands.

- Device testing : Measure incident photon-to-current efficiency (IPCE) under AM 1.5G illumination .

Q. What are its environmental and safety considerations in lab-scale synthesis?

- Methodological Answer : The compound’s nitrile groups pose toxicity risks (e.g., cyanide release under degradation). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.